3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine
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Overview
Description
3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine is a heterocyclic compound that features a piperidine ring substituted with a thiophene group and a pyridine ring
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to have various pharmacological applications .
Biochemical Pathways
Piperidine derivatives have been found to have various pharmacological applications, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Piperidine derivatives are known to be important synthetic fragments for designing drugs, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives have been found to have various pharmacological applications, suggesting they may have diverse molecular and cellular effects .
Action Environment
The stability and efficacy of piperidine derivatives, in general, may be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Introduction of the Thiophene Group: The thiophene group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Attachment of the Pyridine Ring: The final step involves the attachment of the pyridine ring through a nucleophilic substitution reaction, where the piperidine derivative reacts with a pyridine halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)quinoline
- 3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)benzene
- 3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)indole
Uniqueness
3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine is unique due to the combination of the thiophene, piperidine, and pyridine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with potential therapeutic applications.
Properties
IUPAC Name |
3-[(4-thiophen-2-ylpiperidin-1-yl)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-3-13(11-16-7-1)12-17-8-5-14(6-9-17)15-4-2-10-18-15/h1-4,7,10-11,14H,5-6,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMRZWNAUNKXBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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